Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-

Catalog No.
S12147325
CAS No.
57202-58-1
M.F
C27H42N2O
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-

CAS Number

57202-58-1

Product Name

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-

IUPAC Name

5-nonyl-2-(4-octoxyphenyl)pyrimidine

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3

InChI Key

FMCGFINLOXSJPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- (CAS 57202-58-1) is a terminally-substituted phenylpyrimidine, a class of compounds widely used in the formulation of thermotropic liquid crystal mixtures. These materials are defined by their ability to form ordered, anisotropic fluid phases (mesophases) within a specific temperature range. The key procurement-relevant properties for this class are the precise temperatures at which transitions between crystalline, liquid crystalline, and isotropic liquid states occur, as these dictate the operational range for any application. For this specific compound, the combination of a 5-nonyl and a 4-(octyloxy)phenyl substituent creates a distinct thermal profile and mesophase behavior compared to other members of its homologous series.

In liquid crystal formulation, minor changes to alkyl chain length on the molecular core result in significant and non-linear shifts in phase transition temperatures and mesophase stability. Substituting Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- with a close homolog—such as a 5-octyl or 5-decyl variant—is not a viable cost-saving or sourcing strategy if a specific operating temperature is required. Such a substitution will alter the clearing point (the transition to an isotropic liquid) and can introduce or eliminate entire mesophases (e.g., nematic or smectic phases), rendering the material unsuitable for the target device or formulation. This makes the precise selection of CAS 57202-58-1 critical for applications demanding a well-defined thermal operating window.

Thermal Profile: Wide and Pure Smectic A Phase Window

This compound exhibits a pure Smectic A (SmA) mesophase over a 30 °C range, transitioning from a crystalline solid to the SmA phase at 35 °C and directly to an isotropic liquid (clearing point) at 65 °C. In contrast, the shorter 5-octyl analog (CAS 57202-60-5) displays a Smectic A phase that is interrupted by a narrow nematic phase at 63 °C before becoming isotropic at 63.5 °C. The absence of a nematic phase in the target compound is a key differentiating feature.

Evidence DimensionPhase Transition Temperatures (°C)
Target Compound DataCr 35 SmA 65 I (30 °C SmA range)
Comparator Or Baseline5-octyl analog: Cr 38 SmA 63 N 63.5 I (25 °C SmA range, with nematic phase)
Quantified DifferenceTarget compound has a 20% wider SmA range and lacks the nematic phase present in the 5-octyl analog.
ConditionsCharacterization via differential scanning calorimetry (DSC) and polarizing optical microscopy.

For applications requiring the specific layer structure of a Smectic A phase, the absence of an intervening nematic phase ensures predictable and stable performance across the entire operational temperature window.

Formulation Advantage: Lower Melting Point for Mixture Depression

The crystal-to-mesophase transition (melting point) of the 5-nonyl target compound occurs at 35 °C. This is a lower melting point than its close homologs, such as the 5-heptyl (44 °C) and 5-decyl (41 °C) analogs. A lower melting point is a significant advantage when using this compound as a component in a eutectic or near-eutectic liquid crystal mixture.

Evidence DimensionMelting Point (Crystal-to-Mesophase Transition, °C)
Target Compound Data35 °C
Comparator Or Baseline5-heptyl analog: 44 °C; 5-decyl analog: 41 °C
Quantified Difference6–9 °C lower melting point than closely related analogs.
ConditionsDetermined by differential scanning calorimetry (DSC).

This property allows for the formulation of mixtures with depressed freezing points, enabling a broader operational temperature range for the final device, particularly at lower ambient temperatures.

Precursor Suitability: Established Role in High-Performance LC Mixtures

Compounds of the 2-phenylpyrimidine class with terminal alkoxy and alkyl chains are specifically cited as essential components in patented liquid crystal mixtures designed for electro-optical display cells. Their function is to create mixtures with wide nematic or smectic ranges and stable electro-optical properties. While this patent does not single out the 5-nonyl variant, it establishes the utility of this specific chemical scaffold for high-value industrial applications, unlike more exploratory or academically-focused liquid crystal structures.

Evidence DimensionIndustrial Applicability
Target Compound DataBelongs to a class of compounds specified in patents for liquid crystal display mixtures.
Comparator Or BaselineNovel or purely academic liquid crystal structures without demonstrated industrial use.
Quantified DifferenceNot applicable.
ConditionsAs described in patent literature for liquid crystal formulations.

Procuring this compound leverages a well-established chemical structure with a history of successful integration into commercially relevant liquid crystal mixtures, reducing formulation and performance risks.

Component for Smectic A Phase Devices Operating Above Room Temperature

The well-defined, pure Smectic A phase from 35 °C to 65 °C makes this compound an ideal candidate for formulating mixtures used in thermo-optical switches, sensors, or light modulators that require the specific layered structure of the SmA phase and operate in a controlled, above-ambient temperature environment.

Base Component for Lowering the Melting Point of LC Mixtures

Due to its comparatively low melting point of 35 °C, this material is a strategic choice for inclusion in multi-component liquid crystal mixtures. Its purpose is to act as a freezing point depressant, thereby extending the lower limit of the final formulation's operating temperature range, which is critical for devices intended for use in variable climates.

Standard for Homologous Series Property-Structure Relationship Studies

As a well-characterized member of the 2-(4-alkoxyphenyl)-5-alkylpyrimidine series, this compound serves as a reliable standard for academic and industrial research investigating the systematic effects of alkyl chain length on the formation, stability, and temperature range of smectic and nematic phases.

XLogP3

9.8

Hydrogen Bond Acceptor Count

3

Exact Mass

410.329713967 g/mol

Monoisotopic Mass

410.329713967 g/mol

Heavy Atom Count

30

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